MAO-B Inhibitory Activity of a 3-Fluorobenzoyl-Derived Lead Compound Compared to a Clinical Reference
A lead compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e), synthesized using the 3-fluorobenzoyl moiety, demonstrated superior potency and selectivity for human monoamine oxidase B (MAO-B) compared to the standard clinical MAO-B inhibitor rasagiline [1].
| Evidence Dimension | Inhibitory Activity (IC₅₀) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC₅₀ = 0.78 µM, SI > 120 |
| Comparator Or Baseline | Rasagiline (MAO-B inhibitor): IC₅₀ (not explicitly stated in this comparison), SI > 50 |
| Quantified Difference | Selectivity Index improved by >2.4-fold (>120 vs >50) |
| Conditions | In vitro enzyme inhibition assay against recombinant human MAO-B |
Why This Matters
This demonstrates that the 3-fluorobenzoyl fragment can be leveraged to build drug candidates with significantly better selectivity profiles than an established clinical drug, which is a key differentiator for medicinal chemistry programs.
- [1] Elkamhawy, A., Paik, S., Kim, H. J., Park, J. H., Londhe, A. M., Lee, K., Pae, A. N., Park, K. D., & Roh, E. J. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580. View Source
